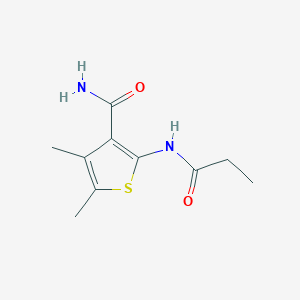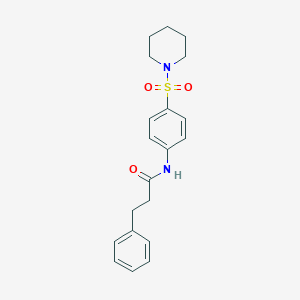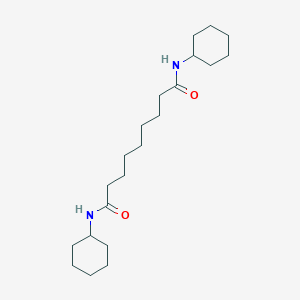![molecular formula C20H19F3N4O3 B464192 5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide CAS No. 496031-95-9](/img/structure/B464192.png)
5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxyphenyl)-N-(2-oxolanylmethyl)-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is involved in the synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. For instance, Hassan et al. (2014) and (2015) synthesized similar pyrazolo[1,5-a]pyrimidine derivatives, focusing on their structure and synthesis processes. These studies provide valuable insights into the chemical properties and potential applications of similar compounds in scientific research (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
Several studies have investigated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. Liu et al. (2016) highlighted the effective inhibition of cancer cell line proliferation by a structurally similar compound (Liu et al., 2016). This suggests the potential of such compounds in cancer research and treatment.
Fungicidal Activity
Research by Huppatz (1985) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides. This study demonstrated the fungicidal activity of these compounds, indicating their potential in agricultural applications (Huppatz, 1985).
Fluorescence and Photophysical Properties
Castillo et al. (2018) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for use as functional fluorophores. They found that these compounds exhibited significant fluorescence intensity and quantum yields, suggesting their application in bio-imaging and sensing technologies (Castillo, Tigreros, & Portilla, 2018).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2016) synthesized pyrazolo[1,5-a]pyrimidine derivatives and screened them for anti-inflammatory and anti-cancer activities. Their findings revealed promising results, thereby highlighting the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Eigenschaften
CAS-Nummer |
496031-95-9 |
|---|---|
Molekularformel |
C20H19F3N4O3 |
Molekulargewicht |
420.4g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H19F3N4O3/c1-29-13-5-2-4-12(8-13)16-9-17(20(21,22)23)27-18(26-16)15(11-25-27)19(28)24-10-14-6-3-7-30-14/h2,4-5,8-9,11,14H,3,6-7,10H2,1H3,(H,24,28) |
InChI-Schlüssel |
ONKFNPXZADXJEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4CCCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)
![4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B464167.png)
![Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate](/img/structure/B464171.png)

![3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464185.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464188.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B464189.png)
![2-(4-methoxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B464212.png)


![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)
